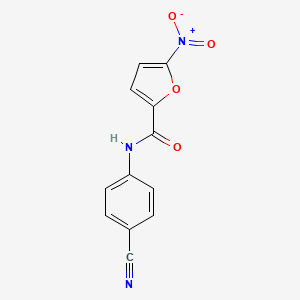
4-Tert-butyl-4'-chlorodiphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-4’-chlorodiphenylmethane is an organic compound with the molecular formula C17H19Cl. It is characterized by the presence of a tert-butyl group and a chlorine atom attached to a diphenylmethane structure. This compound is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-4’-chlorodiphenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butylbenzyl chloride acts as the alkylating agent .
Industrial Production Methods
Industrial production of 4-Tert-butyl-4’-chlorodiphenylmethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-4’-chlorodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of diphenylmethane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Formation of 4-tert-butyl-4’-hydroxydiphenylmethane, 4-tert-butyl-4’-aminodiphenylmethane, etc.
Oxidation: Formation of 4-tert-butylbenzophenone.
Reduction: Formation of 4-tert-butyl-4’-methyldiphenylmethane.
Aplicaciones Científicas De Investigación
4-Tert-butyl-4’-chlorodiphenylmethane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-4’-chlorodiphenylmethane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butylbenzyl chloride
- 4-Tert-butylphenol
- 4-Tert-butylbenzophenone
Uniqueness
4-Tert-butyl-4’-chlorodiphenylmethane is unique due to the presence of both a tert-butyl group and a chlorine atom on the diphenylmethane structure. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
115848-35-6 |
|---|---|
Fórmula molecular |
C17H19Cl |
Peso molecular |
258.8 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C17H19Cl/c1-17(2,3)15-8-4-13(5-9-15)12-14-6-10-16(18)11-7-14/h4-11H,12H2,1-3H3 |
Clave InChI |
WHCVNWPTCBCRPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


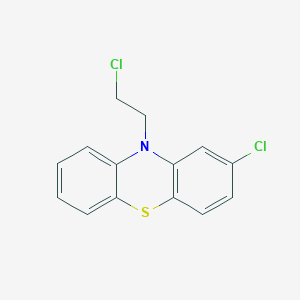
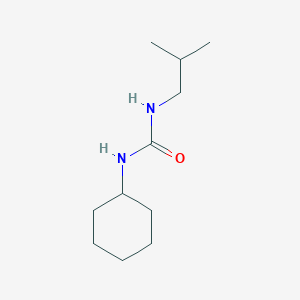

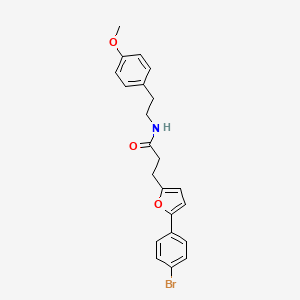

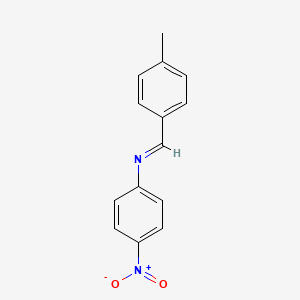
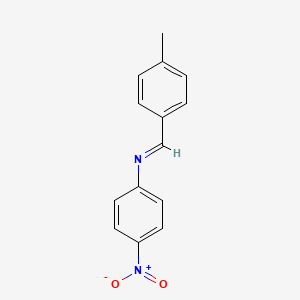



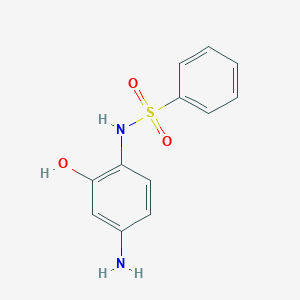
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)
